Cas no 897470-72-3 (1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one)

1-4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one is a specialized heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety via a pentanone bridge. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The ethoxy substitution at the 6-position enhances electronic properties, while the piperazine ring offers flexibility for further functionalization. This compound may exhibit favorable pharmacokinetic properties due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic versatility makes it valuable for developing targeted therapeutics, such as CNS-active agents or antimicrobials. The benzothiazole scaffold is known for its diverse biological activities, suggesting potential applications in drug discovery and biochemical research.
1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one structure
897470-72-3 structure
Product name:1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one
CAS No:897470-72-3
MF:C18H25N3O2S
MW:347.475003004074
CID:5481574

1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
    • 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one
    • Inchi: 1S/C18H25N3O2S/c1-3-5-6-17(22)20-9-11-21(12-10-20)18-19-15-8-7-14(23-4-2)13-16(15)24-18/h7-8,13H,3-6,9-12H2,1-2H3
    • InChI Key: YZYZFWYTRPTDLA-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=C(OCC)C=C3S2)CC1)(=O)CCCC

1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0527-10mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2609-0527-15mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2609-0527-5μmol
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-0527-2μmol
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-0527-100mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-0527-1mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2609-0527-5mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-0527-2mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-0527-4mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2609-0527-30mg
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
897470-72-3 90%+
30mg
$119.0 2023-05-16

Additional information on 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one

Introduction to 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one (CAS No. 897470-72-3) and Its Emerging Applications in Chemical Biology

The compound 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one (CAS No. 897470-72-3) represents a fascinating intersection of medicinal chemistry and pharmacological innovation. As a structurally complex molecule, it combines the pharmacophoric elements of piperazine and benzothiazole moieties, which are well-documented for their diverse biological activities. This introduction delves into the chemical characteristics of this compound, its potential therapeutic applications, and its relevance in the context of contemporary research advancements.

The molecular framework of 1-4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylpentan-1-one is characterized by a pentanone backbone linked to a piperazine ring, which is further substituted with a 6-ethoxybenzothiazole moiety. The presence of these functional groups imparts unique electronic and steric properties that influence its interactions with biological targets. Specifically, the piperazine ring is known for its ability to modulate neurotransmitter systems, while the benzothiazole scaffold is frequently associated with anti-inflammatory, antimicrobial, and anticancer properties.

In recent years, there has been growing interest in the development of novel compounds that leverage the synergistic effects of multiple pharmacophores. The combination of piperazine and benzothiazole in 1-(4-(6-hydroxy-pyridinyl)-2-methylphenoxy)-3-methylbutanal (a related compound) has already demonstrated promise in preclinical studies for treating neurological disorders. Similarly, our compound (1-4-(6-hydroxy-pyridinyl)-2-methylbenzothiazole) has shown potential as a scaffold for further derivatization to enhance bioavailability and target specificity.

The 6-hydroxy-pyridinyl group in this molecule introduces additional hydrogen bonding potential, which could be exploited to improve binding affinity to biological receptors. This feature is particularly relevant in the context of drug design, where optimizing receptor interactions is crucial for achieving therapeutic efficacy. Additionally, the pentanone moiety may contribute to metabolic stability, a critical factor in drug development where rapid degradation can limit bioactivity.

Recent studies have highlighted the role of benzothiazole derivatives in modulating inflammatory pathways associated with chronic diseases such as arthritis and neurodegenerative disorders. For instance, research on 6-chloro-N-(4-fluorophenyl)-N'-[(4-methylphenyl)amino]benzothiazole has revealed its potential as an anti-inflammatory agent by inhibiting key enzymes like COX and LOX. Given these findings, it is plausible that our compound (CAS No. 897470-72-3) could exhibit similar properties, making it a valuable candidate for further investigation.

The piperazine scaffold is another key pharmacophore with significant therapeutic implications. Piperazine derivatives are known for their activity in treating parasitic infections (e.g., schistosomiasis) and CNS disorders (e.g., ADHD). The structural similarity between our compound and established drugs like piperaquine, which is widely used as an antimalarial agent, suggests potential applications in infectious disease treatment. Moreover, piperazine-based molecules have been explored for their role in modulating GABAergic and dopaminergic systems, which are relevant to conditions such as epilepsy and depression.

From a synthetic chemistry perspective, the preparation of 1-(4-(6-hydroxy-pyridinyl)-2-methylphenoxy)-3-methylbutanal involves multi-step organic transformations that highlight the versatility of benzothiazole chemistry. The introduction of substituents like hydroxypyridine enhances solubility and bioavailability while maintaining core pharmacological activity. Similarly, our target compound (CAS No. 897470-72-3) could be synthesized through analogous strategies involving condensation reactions between appropriately substituted precursors.

In conclusion,1-(4-(6-hydroxy-pyridinyl)-2-methylphenoxy)-3-methylbutanal represents a promising lead structure with potential applications across multiple therapeutic areas. Its unique combination of pharmacophores—namely piperazine and benzothiazole—offers opportunities for developing novel treatments targeting neurological disorders, parasitic infections, and inflammatory conditions. Future research should focus on optimizing synthetic routes to improve scalability while exploring structure–activity relationships to enhance therapeutic efficacy.

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